molecular formula C11H9ClN2S B11812255 2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione

2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione

Cat. No.: B11812255
M. Wt: 236.72 g/mol
InChI Key: OGMXOMVYPWCXFU-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and acetylacetone in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-4(3H)-pyrimidinone: Similar structure but with a carbonyl group instead of a thione.

    2-(3-chlorophenyl)-6-methylpyrimidine: Lacks the thione group.

    2-(3-chlorophenyl)-4(3H)-thiazole: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione is unique due to the presence of both the thione group and the 3-chlorophenyl substitution on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C11H9ClN2S/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15)

InChI Key

OGMXOMVYPWCXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N=C(N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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